REACTION_CXSMILES
|
Cl.[NH2:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5].[F:10][C:11]1[CH:12]=[C:13]([CH:18]=[C:19]([F:21])[CH:20]=1)[C:14](=[O:17])[CH2:15]Br.C([O-])([O-])=O.[K+].[K+].C([O-])(O)=O.[Na+]>CN(C=O)C>[F:10][C:11]1[CH:12]=[C:13]([C:14](=[O:17])[CH2:15][NH:2][C:3]([CH3:9])([CH3:8])[C:4]([O:6][CH3:7])=[O:5])[CH:18]=[C:19]([F:21])[CH:20]=1 |f:0.1,3.4.5,6.7|
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Name
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|
Quantity
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10.3 g
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Type
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reactant
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Smiles
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Cl.NC(C(=O)OC)(C)C
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Name
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|
Quantity
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15 g
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Type
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reactant
|
Smiles
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FC=1C=C(C(CBr)=O)C=C(C1)F
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Name
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|
Quantity
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17.6 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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400 mL
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Type
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reactant
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Smiles
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C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at ambient temperature for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc (1 L)
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
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The crude product was purified by silica gel chromatography
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Type
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WASH
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Details
|
eluting with a gradient of hexane
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Reaction Time |
3 h |
Name
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|
Type
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product
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Smiles
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FC=1C=C(C=C(C1)F)C(CNC(C(=O)OC)(C)C)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |